molecular formula C8H12BNO5S B1408539 (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704081-32-2

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1408539
CAS No.: 1704081-32-2
M. Wt: 245.07 g/mol
InChI Key: GQBAZKRXPRYRKI-UHFFFAOYSA-N
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Description

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group, a methylsulfamoyl group, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

    Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.

Scientific Research Applications

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property makes it useful in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, influencing various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the methoxy and methylsulfamoyl groups.

    (2-methoxyphenyl)boronic acid: Similar structure but without the methylsulfamoyl group.

    (5-(N-methylsulfamoyl)phenyl)boronic acid: Similar structure but without the methoxy group.

Uniqueness

(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid is unique due to the presence of both methoxy and methylsulfamoyl groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility, stability, and specificity in various applications .

Properties

IUPAC Name

[2-methoxy-5-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBAZKRXPRYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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